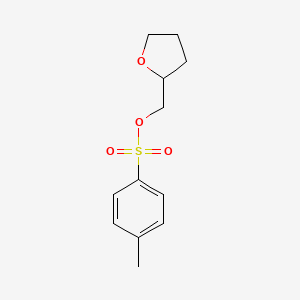

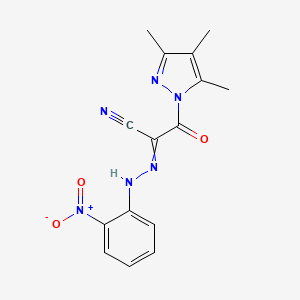

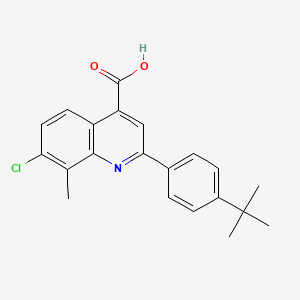

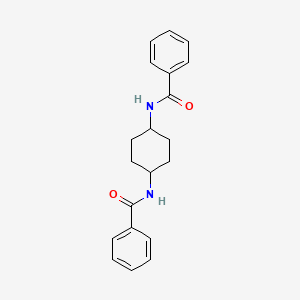

N-(4-苯甲酰胺环己基)苯甲酰胺

货号 B1307901

CAS 编号:

153250-59-0

分子量: 322.4 g/mol

InChI 键: KUDRVFHSKWNDDA-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzamides are a class of compounds containing a benzamide moiety, which consists of a benzene ring attached to an amide functional group . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of benzamides consists of a benzene ring attached to an amide functional group . The exact structure of “N-(4-benzamidocyclohexyl)benzamide” would depend on the specific locations and orientations of the benzamidocyclohexyl groups.Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including reactions with carboxylic acids and amines at high temperatures .Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides can vary depending on the specific compound. For example, N-Benzylbenzamide has a molecular weight of 211.26 and a melting point of 104-106 °C .科学研究应用

有机合成和催化

- 铑催化的氧化偶联:已经开发出一种通过苯甲酰胺和炔烃通过氧化邻位 C-H 活化合成异喹啉酮的方法,证明了苯甲酰胺在构建多环酰胺和杂环中的效用 (Song 等,2010).

- 化学选择性 N-苯甲酰化:已经探索了使用苯甲酰异硫氰酸酯对氨基苯酚进行 N-苯甲酰化,得到具有生物学意义的化合物 (Singh 等,2017).

药物化学和药物设计

- 组蛋白脱乙酰酶抑制剂:MGCD0103 化合物是一种同型选择性小分子组蛋白脱乙酰酶 (HDAC) 抑制剂,显示出作为抗癌药物的潜力,突出了苯甲酰胺衍生物在癌症治疗中的潜力 (Zhou 等,2008).

- 碱性磷酸酶抑制:已经评估了苯甲酰胺衍生物对人重组碱性磷酸酶的抑制潜力,表明在药物化学中具有潜在应用 (Saeed 等,2015).

材料科学

- 聚酰胺合成:已经报道了一种方便的合成明确芳香族聚酰胺的方法,展示了苯甲酰胺化合物在材料科学中的多功能性 (Yokozawa 等,2005).

抗结核药

- 抗结核骨架:已经对新型苯甲酰胺衍生物进行合成和评估,以对抗结核分枝杆菌进行体外抗结核活性,证明了苯甲酰胺骨架在开发新的抗结核药物中的潜力 (Nimbalkar 等,2018).

酶抑制剂和抗惊厥活性

- 抗惊厥和镇痛潜力:已经探索了某些苯甲酰胺衍生物的合成和评估,以了解它们的抗惊厥和镇痛潜力,表明这些化合物的治疗应用 (Aboul-Enein 等,2014).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-(4-benzamidocyclohexyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c23-19(15-7-3-1-4-8-15)21-17-11-13-18(14-12-17)22-20(24)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,21,23)(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDRVFHSKWNDDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404661 |

Source

|

| Record name | Benzamide, N,N'-1,4-cyclohexanediylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153250-59-0 |

Source

|

| Record name | Benzamide, N,N'-1,4-cyclohexanediylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![5-(2,3-Dimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1307825.png)